

# Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR of 4-Bromo-2-nitropyridin-3-amine

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## Compound of Interest

Compound Name: 4-Bromo-2-nitropyridin-3-amine

Cat. No.: B2930428

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An In-depth Technical Guide to the Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectra of **4-Bromo-2-nitropyridin-3-amine**

## Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a detailed theoretical prediction of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **4-Bromo-2-nitropyridin-3-amine**, a polysubstituted heteroaromatic compound. By dissecting the electronic effects of each substituent—the pyridine nitrogen, a bromo group, a nitro group, and an amino group—we derive the expected chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on spectral analysis for molecular characterization. The predictive methodology outlined herein serves as a robust framework for interpreting complex NMR data, blending foundational principles with computational insights.

## Molecular Structure and Electronic Environment

**4-Bromo-2-nitropyridin-3-amine** (CAS No: 91647449) is a pyridine derivative with a unique arrangement of functional groups that create a complex electronic environment.<sup>[1]</sup> The structure and standard IUPAC numbering are shown below. Understanding this substitution pattern is the first step in predicting the NMR spectrum.

- Position 1: Pyridine Nitrogen (electron-withdrawing, deshielding  $\alpha$ -carbons and protons).

- Position 2: Nitro group (-NO<sub>2</sub>) (strongly electron-withdrawing via induction and resonance, strongly deshielding).
- Position 3: Amino group (-NH<sub>2</sub>) (strongly electron-donating via resonance, shielding).
- Position 4: Bromine (-Br) (electron-withdrawing via induction, weakly donating via resonance, deshielding).

The interplay of these groups dictates the electron density at each carbon and hydrogen atom, which in turn governs their resonance frequency (chemical shift) in an NMR experiment.

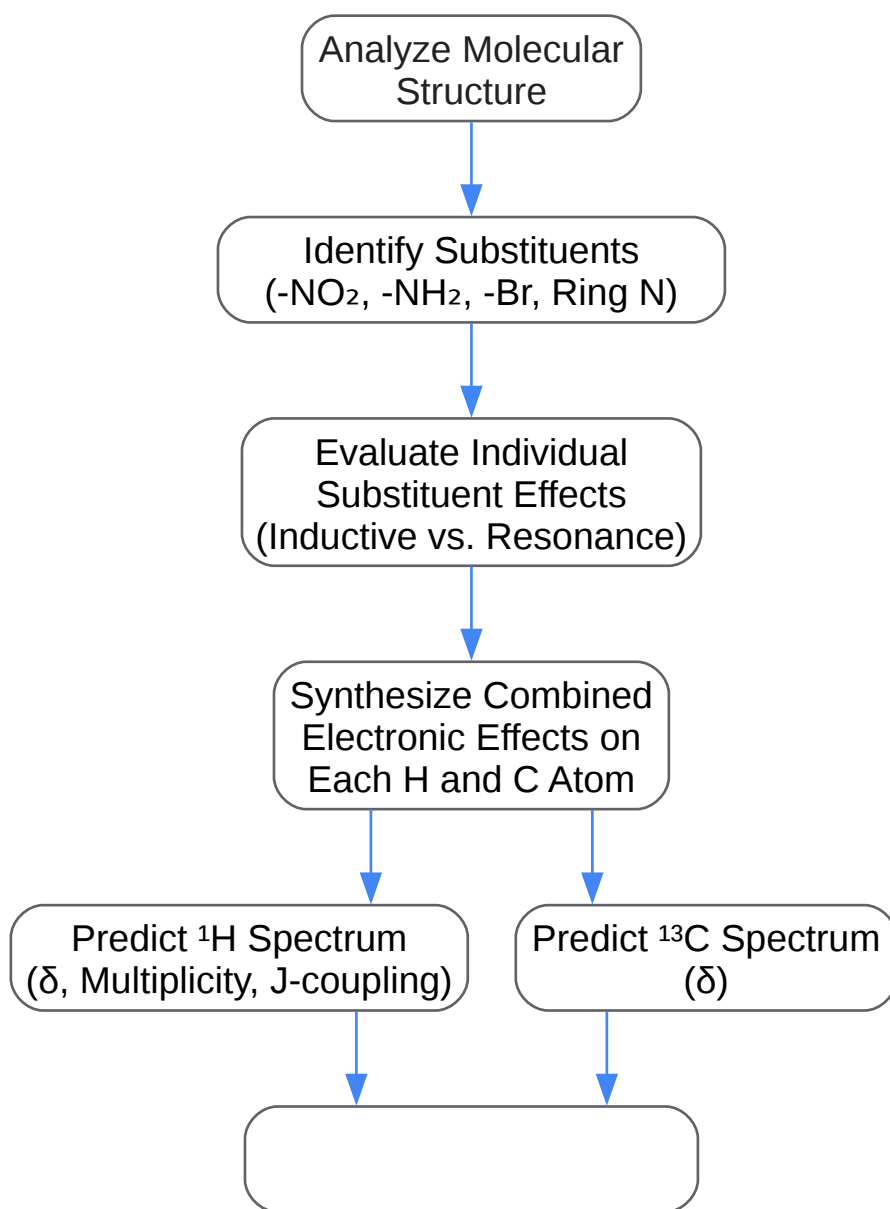


Fig. 2: Predictive workflow for NMR spectra

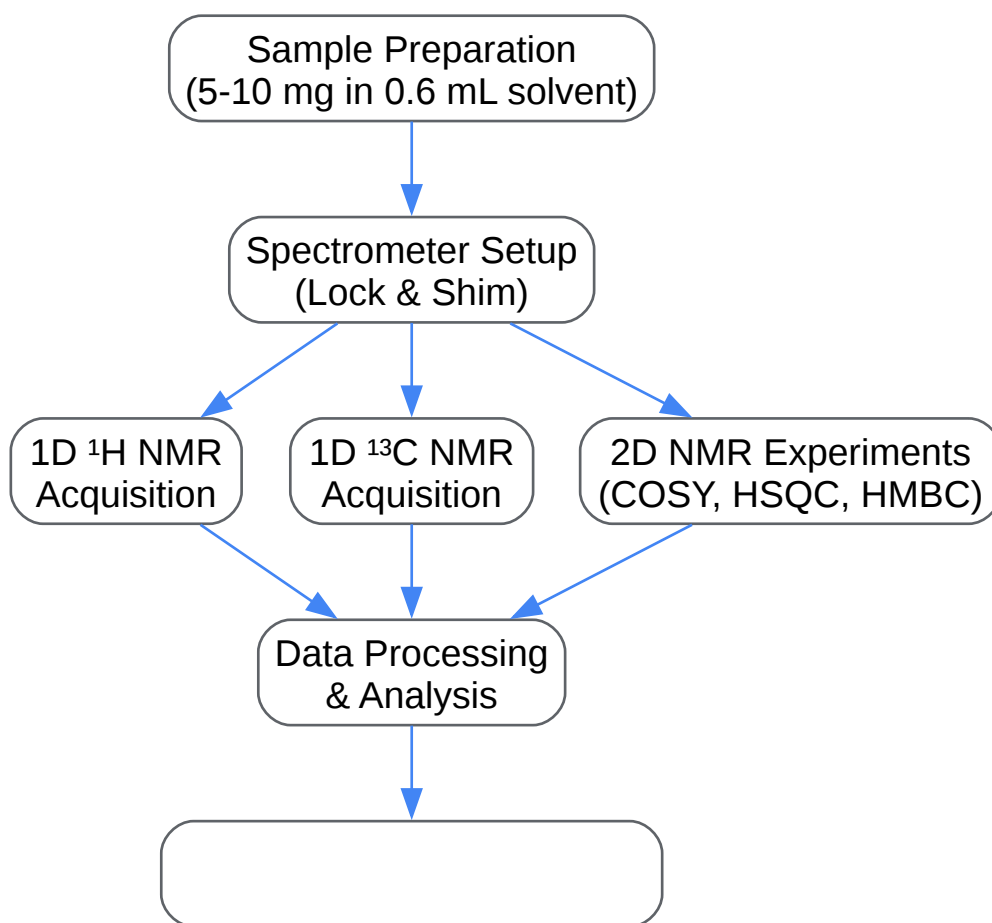


Fig. 3: Experimental workflow for NMR analysis

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## References

- 1. PubChemLite - 4-bromo-2-nitropyridin-3-amine (C<sub>5</sub>H<sub>4</sub>BrN<sub>3</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Predicted <sup>1</sup>H and <sup>13</sup>C NMR of 4-Bromo-2-nitropyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2930428#predicted-1h-and-13c-nmr-of-4-bromo-2-nitropyridin-3-amine]

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